molecular formula C6H8N4O B1366549 3-Amino-N-methylpyrazine-2-carboxamide CAS No. 36204-76-9

3-Amino-N-methylpyrazine-2-carboxamide

Cat. No. B1366549
Key on ui cas rn: 36204-76-9
M. Wt: 152.15 g/mol
InChI Key: LOORHJQGRKWHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08501763B2

Procedure details

A mixture of 3-aminopyrazine-2-carboxylic acid (965 mg, 6.94 mmol), methylamine hydrochloride (697 mg, 10.3 mmol), EDCI (1.61 g, 8.4 mmol), HOBt (1.136 g, 8.4 mmol) and DIEA (2.42 mL, 13.9 mmol) in DMF (24 mL) was stirred at room temperature for 48 h. It was diluted with ethyl acetate and washed with saturated sodium bicarbonate, brine and dried over magnesium sulfate. The solvent was removed and the residue was purified by silica gel chromatography (combiflash-companion; DCM/MeOH gradient) to give the title compound.
Quantity
965 mg
Type
reactant
Reaction Step One
Quantity
697 mg
Type
reactant
Reaction Step One
Name
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
Quantity
1.136 g
Type
reactant
Reaction Step One
Name
Quantity
2.42 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:8]([OH:10])=O)=[N:4][CH:5]=[CH:6][N:7]=1.Cl.CN.C[CH2:15][N:16]=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C>CN(C=O)C.C(OCC)(=O)C>[NH2:1][C:2]1[C:3]([C:8]([NH:16][CH3:15])=[O:10])=[N:4][CH:5]=[CH:6][N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
965 mg
Type
reactant
Smiles
NC=1C(=NC=CN1)C(=O)O
Name
Quantity
697 mg
Type
reactant
Smiles
Cl.CN
Name
Quantity
1.61 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
1.136 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
2.42 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
24 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (combiflash-companion; DCM/MeOH gradient)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
NC=1C(=NC=CN1)C(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.